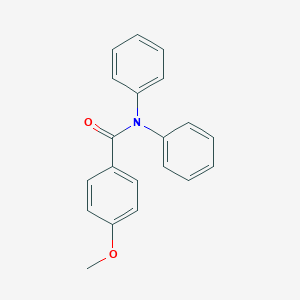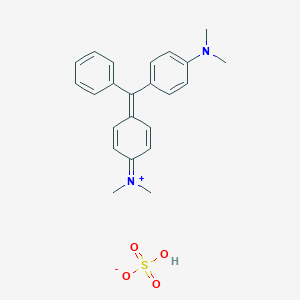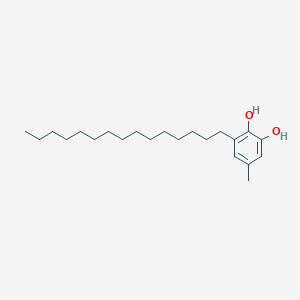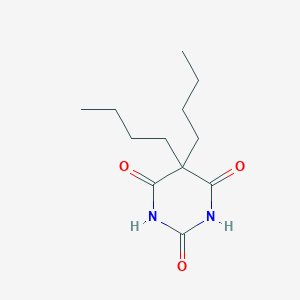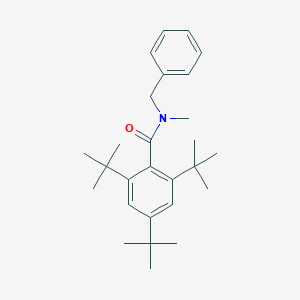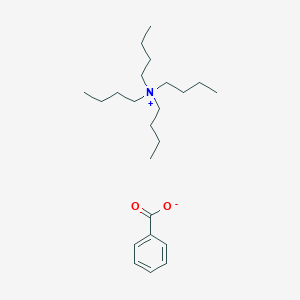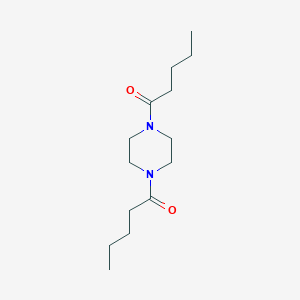
Piperazine, 1,4-divaleryl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-divaleryl-, also known as Piperazine DVA, is a chemical compound that has gained attention due to its potential applications in the field of medicinal chemistry. It is a derivative of piperazine and has two valeryl groups attached to the nitrogen atoms of the piperazine ring. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-divaleryl- DVA is not fully understood. It is believed to act on the GABAergic system by increasing the release of GABA and enhancing its activity at the GABA-A receptor. This results in an increase in inhibitory neurotransmission, which may be responsible for its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Piperazine, 1,4-divaleryl- DVA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may be responsible for its anxiolytic and antidepressant effects. The compound has also been shown to increase the levels of acetylcholine in the brain, which may be responsible for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Piperazine, 1,4-divaleryl- DVA has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has shown promising results in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have potential side effects that need to be further studied.
Future Directions
There are several future directions for the study of Piperazine, 1,4-divaleryl- DVA. One direction is to further study its mechanism of action and to design experiments to study its effects on different neurotransmitter systems. Another direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, the compound's potential use as an antimicrobial and antifungal agent needs to be further explored.
Synthesis Methods
The synthesis of Piperazine, 1,4-divaleryl- DVA involves the reaction of piperazine with two equivalents of valeryl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of Piperazine, 1,4-divaleryl- DVA as a white solid. Other methods of synthesis include the reaction of piperazine with valeric acid in the presence of a dehydrating agent such as thionyl chloride.
Scientific Research Applications
Piperazine, 1,4-divaleryl- DVA has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, Piperazine, 1,4-divaleryl- DVA has been shown to possess antimicrobial and antifungal properties.
properties
CAS RN |
18903-08-7 |
|---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1-(4-pentanoylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-3-5-7-13(17)15-9-11-16(12-10-15)14(18)8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
VWMJEUOSPRHDCO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)CCCC |
Other CAS RN |
18903-08-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




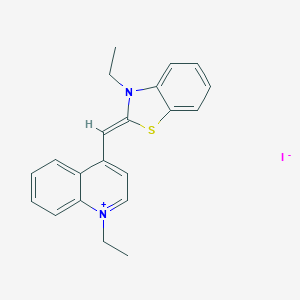
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)



